1-(1H-imidazol-2-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

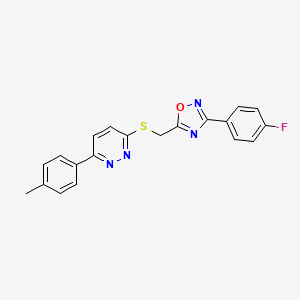

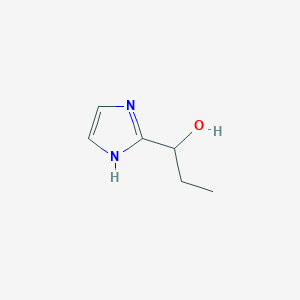

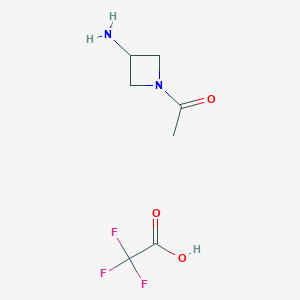

“1-(1H-imidazol-2-yl)propan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can give insights into the hydrogen and carbon atoms’ environments .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 126.16 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Imidazole derivatives, like 1-(1H-imidazol-2-yl)propan-1-ol , are often explored for their potential therapeutic effects. For instance, compounds with an imidazole ring have been studied for their anti-tubercular activity against Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentration (MIC) values .

Material Science

In material science, imidazole compounds can be used in the synthesis of metal-organic frameworks (MOFs). These structures have applications in gas adsorption, where they show considerable selectivity and capacity for gases like CO2 due to their high porosity and specific interactions with gas molecules .

Chemical Synthesis

Imidazole rings are key components in functional molecules used across various everyday applications. Advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in creating bonds during the formation of these heterocycles .

Antifungal Agents

Some imidazole derivatives exhibit significant antifungal properties. For example, certain new 3-(1H-imidazol-1-yl) compounds have shown comparable or even superior anti-Candida activity to established antifungal agents like miconazole .

Computational Chemistry

Imidazole derivatives are also subjects of theoretical investigations to understand their electronic structures, properties, and relative stabilities. Such studies can involve density functional theory and various analytical approaches to analyze noncovalent interactions .

Environmental Science

Imidazole derivatives may be used in environmental science for the removal or detection of pollutants due to their adsorptive properties or as part of sensor technologies.

Each application area provides a rich field for further exploration and research into the potential uses of this compound and related compounds.

BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds Science Publishing Group - Theoretical Investigations of Hydrogen Bonding Interactions MDPI - In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl) RSC Publishing - Recent advances in the synthesis of imidazoles MDPI - Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl)

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Wirkmechanismus

Target of Action

The primary target of 1-(1H-imidazol-2-yl)propan-1-ol, like other imidazole-containing compounds, is likely to be the cytochrome P450-dependent 14α-lanosterol demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols in fungi .

Mode of Action

The compound’s mode of action is believed to involve the inhibition of CYP51 . The imidazole ring of the compound binds to the heme cofactor of CYP51, inhibiting the enzyme and thereby disrupting sterol synthesis . This disruption can lead to the death of the fungal cells .

Biochemical Pathways

The inhibition of CYP51 disrupts the biosynthesis of ergosterol , a key component of the fungal cell membrane . This disruption affects the integrity and function of the cell membrane, leading to the death of the fungal cells .

Pharmacokinetics

This property can enhance the bioavailability of these compounds .

Result of Action

The result of the compound’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cells .

Eigenschaften

IUPAC Name |

1-(1H-imidazol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5(9)6-7-3-4-8-6/h3-5,9H,2H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGKJBGFNMAAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315060-05-9 |

Source

|

| Record name | 1-(1H-imidazol-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)

![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)